N-benzyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-benzyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a piperidine ring, a thiadiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Formation of the Piperidine Ring: The piperidine ring is formed by cyclization of an appropriate amine precursor.
Coupling Reactions: The final step involves coupling the thiadiazole and piperidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide) or electrophilic substitution using bromine in chloroform.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-benzyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may act as an inhibitor of certain kinases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
- N-benzyl-3-(5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
- N-benzyl-3-(5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Uniqueness
N-benzyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
1172469-41-8 |
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Molecular Formula |
C21H21FN4OS |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-benzyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |
InChI |
InChI=1S/C21H21FN4OS/c22-18-11-5-4-10-17(18)20-25-24-19(28-20)16-9-6-12-26(14-16)21(27)23-13-15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,23,27) |
InChI Key |
KHJDPYGFELDYSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)C3=NN=C(S3)C4=CC=CC=C4F |
Origin of Product |
United States |
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